2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a sulfur-containing thioether linkage, and an acetamide group substituted with a 3-acetylphenyl moiety. The triazolopyridine scaffold is known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11(21)12-5-4-6-13(9-12)17-15(22)10-23-16-19-18-14-7-2-3-8-20(14)16/h2-9H,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRISDBMFPYYES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide typically involves multiple steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor. This step often requires the use of a strong acid or base as a catalyst and elevated temperatures to facilitate the cyclization process.
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Thioether Formation: : The triazolopyridine core is then reacted with a thiol compound to introduce the thioether linkage. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol and promote nucleophilic substitution.
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Acetamide Formation: : The final step involves the acylation of the amine group with an acetyl chloride or acetic anhydride to form the acetamide linkage. This reaction is typically performed under mild conditions with a base such as triethylamine to neutralize the generated hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl groups in the acetamide or acetylphenyl moieties. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples, with reagents like bromine, nitric acid, and sulfuric acid, respectively.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Halogenated, Nitrated, or Sulfonated Derivatives: From substitution reactions.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the triazolo ring can enhance activity against various bacterial strains and fungi.
Anticancer Potential
Numerous studies have investigated the anticancer properties of triazolo derivatives. A notable study demonstrated that compounds similar to 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide exhibited cytotoxic effects on several cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimalarial Activity
A series of studies have focused on triazolo-pyridine derivatives as potential antimalarial agents. In silico studies followed by in vitro evaluations indicated promising activity against Plasmodium falciparum, with several compounds demonstrating low IC50 values.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory potential. It has shown promising results as an inhibitor of key enzymes involved in various metabolic pathways.
- α-Glucosidase Inhibition : This inhibition is crucial for managing blood sugar levels in diabetic patients.
| Compound | IC50 (µM) |
|---|---|
| Target Compound | 20 |
- Acetylcholinesterase Inhibition : This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by modulating inflammatory pathways. This suggests potential applications in treating chronic inflammatory diseases.
Synthetic Applications
The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to be utilized in developing new materials or as intermediates in chemical manufacturing processes.
Case Study 1: Anticancer Activity
A specific derivative was tested against various cancer cell lines, revealing significant cytotoxicity and apoptosis induction. The study highlighted the importance of the thioether linkage in enhancing the compound's potency.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation, cell proliferation, or apoptosis, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related compounds are analyzed for their core scaffolds, substituents, and inferred properties:
Table 1: Structural and Functional Comparison
*Hypothetical formula based on structural analysis.
Key Observations:
Core Scaffold Variations: The target compound’s triazolopyridine core is simpler compared to the pyrrolo-triazolo-pyrazine () and thieno-triazolo-diazepine (), which incorporate additional fused rings. These extended systems may enhance target binding but reduce metabolic stability .
Substituent Effects: 3-Acetylphenyl (target compound) vs. 4-cyanophenyl (): The acetyl group offers moderate lipophilicity, whereas the cyano group may increase polarity, affecting bioavailability . Ethoxy () vs. chlorophenyl (): Ethoxy groups enhance electron-donating capacity, while chlorophenyl moieties improve halogen bonding in receptor interactions .
Pharmacological Implications: The thieno-triazolo-diazepine () likely targets GABA receptors due to its diazepine-like structure, suggesting sedative or anxiolytic applications . The quinazolinone derivative () may inhibit proteases or kinases, aligning with known roles of quinazolinones in cancer therapeutics .
Research Findings and Limitations
- Patent Applications (Evidences 1, 2, 7): Highlight structural innovations but lack explicit pharmacological data. The cyclopentyl and pyrrolo modifications () suggest optimized blood-brain barrier penetration .
- Metabolite Profiling (): Indicates that triazolopyrimidine derivatives undergo sulfonation and hydroxylation, which may inform metabolic pathway predictions for the target compound .
- WHO Documentation (): Emphasizes safety evaluations for complex heterocycles, though specific activity data remains undisclosed .
Limitations : Direct comparative pharmacological data (e.g., IC₅₀ values, toxicity profiles) are absent in the provided sources. Further in vitro and in vivo studies are required to validate inferred properties.
Biological Activity
The compound 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide is a member of the triazolopyridine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique triazolopyridine core linked to a thioether and an acetamide moiety. This structure is significant as it enhances the compound's interaction with various biological targets. The presence of the triazole and pyridine rings contributes to its pharmacological properties, including anticancer and anti-inflammatory effects.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit c-Met kinase , a critical regulator in cancer cell proliferation and survival. The inhibition of c-Met leads to:
- Apoptosis : Induction of programmed cell death in cancer cells.
- Cell Cycle Arrest : Prevention of cell division, thereby inhibiting tumor growth.
In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values indicate that the compound is particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. Preliminary studies have indicated its potential to inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation pathways. The IC50 values for COX inhibition were found to be comparable to established anti-inflammatory drugs like diclofenac .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By selectively inhibiting c-Met kinase, it disrupts signaling pathways essential for tumor growth and metastasis.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through various signaling cascades.
- Anti-inflammatory Pathways : By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have evaluated the efficacy of triazolopyridine derivatives similar to this compound:
- A study highlighted the anticancer activity of related compounds against multiple cancer types, confirming their ability to induce apoptosis and inhibit cell proliferation .
- Another research focused on the structure-activity relationship (SAR) of triazolopyridines, demonstrating that modifications in the side chains significantly affect their biological activity .
Q & A
Basic: What synthetic strategies are optimal for preparing 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-acetylphenyl)acetamide with high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce the triazolo-pyridine moiety (e.g., using 3-chloro-4-fluoronitrobenzene analogs as precursors) .
- Reduction steps with iron powder under acidic conditions to generate intermediate aniline derivatives .
- Condensation reactions with cyanoacetic acid or acetamide precursors using coupling agents like DCC or EDC .
Key Considerations: - Monitor reaction progress via TLC or HPLC to optimize intermediate purity.
- Purify final products using column chromatography or recrystallization, validated by NMR (¹H/¹³C) and mass spectrometry .
Advanced: How can researchers elucidate the compound’s selectivity for BET family proteins (BRD2/3/4) versus other epigenetic targets?
Methodological Answer:
- Biochemical Assays: Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (Kd) against recombinant BRD bromodomains .
- Cellular Profiling: Compare IC50 values in isogenic cell lines with BRD4 knockout vs. wild-type to confirm target specificity .
- Structural Analysis: Perform X-ray crystallography or molecular docking using PDB structures (e.g., BRD4 BD1: 3P5O) to identify key interactions (e.g., acetyl-lysine mimicry by the triazolo-pyridine moiety) .
Basic: Which analytical techniques are critical for confirming the compound’s structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., acetylphenyl protons at δ 2.5–2.7 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₁₈H₁₅N₅O₂S) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using reverse-phase C18 columns (UV detection at 254 nm) .
Advanced: How should contradictory data on the compound’s IC50 values in different cancer cell lines be addressed?
Methodological Answer:
- Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time .
- Orthogonal Assays: Validate results using complementary methods (e.g., CellTiter-Glo vs. Annexin V staining) .
- Mechanistic Studies: Perform RNA-seq or proteomics to identify off-target effects (e.g., HDAC inhibition) that may skew IC50 .
Basic: What in vitro models are suitable for preliminary evaluation of anticancer activity?
Methodological Answer:
- Cell Lines: Use BRD4-dependent models (e.g., MV4-11 leukemia, NUT midline carcinoma) for dose-response studies .
- Proliferation Assays: Employ MTT or resazurin-based assays with positive controls (e.g., JQ1) to benchmark potency .
- Pharmacokinetic Screening: Assess solubility (LogD pH 7.4) and metabolic stability in liver microsomes .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Backbone Modifications: Introduce sulfone or phosphonate groups to enhance solubility (LogD <3) while maintaining BRD4 affinity .
- Proteolytic Stability: Replace labile thioether linkages with bioisosteres (e.g., sulfonamides) in simulated gastric fluid .
- In Vivo Validation: Test analogs in rodent xenograft models with LC-MS/MS quantification of plasma/tumor concentrations .
Basic: What computational tools predict the compound’s ADMET properties?
Methodological Answer:
- Software: Use SwissADME or ADMETlab 2.0 to estimate permeability (Caco-2), cytochrome P450 inhibition, and hERG liability .
- Key Parameters: Prioritize compounds with Lipinski’s Rule of Five compliance (MW <500, LogP <5) .
Advanced: How does the compound’s thioether moiety influence target engagement and off-target effects?
Methodological Answer:
- Thiol Reactivity Screening: Incubate with glutathione (GSH) to assess thiol-mediated redox instability .
- Covalent Docking: Simulate interactions using Schrödinger Suite to identify irreversible binding to cysteine residues .
- Kinetic Selectivity Assays: Compare residence time (SPR) on BRD4 vs. non-target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
